molecular formula C14H19FN2O B7570209 2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide

2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide

Cat. No. B7570209
M. Wt: 250.31 g/mol
InChI Key: NERKRKJEPWYIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide is not fully understood. However, it has been shown to interact with the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neurotransmitter release. It has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have analgesic effects in animal models of pain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to have activity against various cancer cell lines, making it a promising lead compound for the development of new drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on 2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for cancer treatment and pain management. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Another direction is to investigate the potential use of this compound in other fields of research, such as neuroscience and immunology. Overall, 2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide has great potential for various applications in scientific research.

Synthesis Methods

2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-fluoro-5-methylbenzoic acid with N-(4-methylpiperidin-3-yl)amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. This compound has been shown to have activity against various cancer cell lines and could potentially be developed into a cancer treatment drug. Additionally, this compound has been studied for its potential use as a pain management drug.

properties

IUPAC Name

2-fluoro-5-methyl-N-(4-methylpiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-9-3-4-12(15)11(7-9)14(18)17-13-8-16-6-5-10(13)2/h3-4,7,10,13,16H,5-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERKRKJEPWYIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)C2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.